N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety can be synthesized by reacting a benzoyl chloride derivative with hydrazine.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the benzohydrazide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may contribute to the overall stability of the compound . The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
- N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
- N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-ethylbenzohydrazide
Uniqueness
N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C18H16FN3O3/c1-11-5-7-12(8-6-11)17(24)21-20-15-10-16(23)22(18(15)25)14-4-2-3-13(19)9-14/h2-9,15,20H,10H2,1H3,(H,21,24) |
InChI Key |
NWNUUARARJGUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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